molecular formula C8H9NO2 B042152 Benzyl carbamate CAS No. 621-84-1

Benzyl carbamate

Cat. No. B042152
CAS RN: 621-84-1
M. Wt: 151.16 g/mol
InChI Key: PUJDIJCNWFYVJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted carbamates, including benzyl carbamate, has been extensively studied. Various carbonyl reagents such as CO, dimethyl carbonate, CO2, and alkyl carbamates have been employed for the synthesis of N-substituted carbamates. Alkyl carbamates stand out due to their low toxicity, high activity, and simple preparation, making them highly industrialized carbonyl reagents for the synthesis of N-substituted carbamates. Moreover, the synthesis from CO2 represents a focus in green chemistry, offering a novel route for chemical utilization of CO2 (Shang Jianpen, 2014).

Molecular Structure Analysis

The molecular structure of benzyl carbamate allows for diverse chemical reactions and properties. Studies have highlighted the importance of understanding the molecular frameworks for designing compounds with specific functions. For instance, benzene-1,3,5-tricarboxamide derivatives have been utilized for their ordering properties in supramolecular chemistry, indicating the structural significance in material applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Chemical Reactions and Properties

Benzyl carbamate undergoes various chemical reactions, leveraging its structure for the synthesis of complex molecules. Metal-catalyzed reductive carbonylation of nitro aromatics using CO as a reducing agent has been a subject of intense investigation, showcasing the versatility of benzyl carbamate in organic synthesis (A. M. Tafesh, J. Weiguny, 1996).

Physical Properties Analysis

The physical properties of benzyl carbamate, such as solubility, melting point, and boiling point, are crucial for its applications in synthesis and material science. For example, the solubility of benzyl carbamate in various solvents affects its reactivity and the conditions under which it can be used in chemical reactions.

Chemical Properties Analysis

The chemical properties of benzyl carbamate, including reactivity with different chemical groups and stability under various conditions, are essential for its utility in synthesis. The study of carbamates' metabolic hydrolysis provided insights into their stability, indicating the metabolic lability decreases with increasing size of alkyl substituents on the carbamoyl group, which is relevant for designing carbamates with desired properties (F. Vacondio, Claudia Silva, M. Mor, B. Testa, 2010).

Scientific Research Applications

  • Enzyme Inhibition : Benzyl carbamates, like other carbamates, effectively inhibit acetylcholinesterase and carbonic anhydrase I and II isoenzymes at low nanomolar levels, suggesting potential therapeutic applications, particularly in conditions where enzyme inhibition is beneficial (Yılmaz et al., 2016).

  • Neurological Diseases : Isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor of human butyrylcholinesterase (BuChE), indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Carolan et al., 2010).

  • Pharmacological Research : Novel benzylsulfamides and benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates show nanomolar inhibition constants against carbonic anhydrase I and II, and strong preferential inhibition of butyrylcholinesterase, respectively, suggesting importance in pharmacological research and drug design (Göksu et al., 2014) (Magar et al., 2021).

  • Photolabile Groups : Carbamoyl derivatives of photolabile benzoins like 3′,5′-dimethoxybenzoin have been synthesized and used for the rapid generation of secondary amines, applicable in various fields including materials science and organic synthesis (Papageorgiou & Corrie, 1997).

  • Antibacterial Agents : Certain (3benzyl-5hydroxyphenyl)carbamates exhibit potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, indicating their potential as antibacterial agents, although ineffective against Gram-negative bacteria (Liang et al., 2020).

  • Pest Control : Ethyl benzyl carbamates have shown potential as tick-controlling agents, suggesting their application in agriculture and veterinary medicine (Hugo et al., 2019).

  • Organic Synthesis : There have been studies on selective inversion or retention of benzylic carbamates and copper-catalyzed oxidative benzylic C(sp3)-H amination for synthesizing benzylic carbamates, which is useful for the late-stage incorporation of ubiquitous carbamate fragments onto hydrocarbons (Harris et al., 2013) (Liu et al., 2020).

  • Material Science : The growth and characterization of organic single crystal benzyl carbamate indicate its crystalline perfection and potential applications in industries like electronics and photonics (Solanki et al., 2015).

Safety And Hazards

Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be handled only in a closed system or with appropriate exhaust ventilation . It should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents and strong acids .

properties

IUPAC Name

benzyl carbamate
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InChI

InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJDIJCNWFYVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00211159
Record name Benzyl carbamate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyl carbamate

CAS RN

621-84-1
Record name Benzyl carbamate
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Record name Benzyl carbamate
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Synthesis routes and methods I

Procedure details

To a suspension of 0.85 g (34.6 mmole) magnesium turnings in 25 mL tetrahydrofuran was added 5 mL of a solution of 5 g (28.8 mmole) 1-bromo-4-tert-butylbenzene in 25 mL tetrahydrofuran. One iodine crystal and 1,2-dibromoethane (0.3 mL) was added and the mixture was heated to reflux to initiate the reaction. The rest of the 1-bromo-4-tert-butylbenzene solution was then added dropwise and the reaction mixture was stirred at room temperature for 1 hr. The remaining magnesium was allowed to settle and the supernatant was added in portions to a cooled, previously prepared mixture of 8 g (27.4 mmole) ((S)-1-methyl-2-morpholin-4-yl-2-oxoethyl)-carbamic acid benzyl ester n in 30 mL tetrahydrofuran and 30 mL (60 mmole) 2M isopropylmagnesium chloride in diethyl ether. The reaction mixture was stirred at room temperature for 16 hrs. The mixture was then added to a well-stirred mixture of 100 mL 5% hydrochloric acid and crushed ice. The mixture was extracted with two 50 mL portions ethyl acetate. The organic phase was washed with 25 mL saturated sodium chloride, dried (magnesium sulfate) and concentrated under reduced pressure. (S)-2-(4-tert-Butylphenyl)-1-methyl-2-oxoethyl]-carbamic acid benzyl ester o was isolated as a solid, 9.2 g. m.p. 156–158° C.
Quantity
100 mL
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reactant
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0 (± 1) mol
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0.85 g
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reactant
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25 mL
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solvent
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[Compound]
Name
solution
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5 mL
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reactant
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5 g
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reactant
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25 mL
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solvent
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0 (± 1) mol
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reactant
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0.3 mL
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0 (± 1) mol
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8 g
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30 mL
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30 mL
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reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a solution of (9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester (16, 4.2 g, 13.7 mmol) in ethanol (172 ml) was added sodium borohydride (0.78 g, 20.6 mmol) portionwise at room temperature. The solution was stirred for 1 hour before addition of sodium borohydride (0.2 g, 5 mmol). The reaction mixture was stirred for 2 days, a further portion of sodium borohydride (0.340 g, 9 mmol) was added, and stirring was continued for 4 hours. The mixture was then concentrated under reduced pressure and cold water was added to the residue as well as dichloromethane. After a extraction of the aqueous phase with dichlormethane, the combined organic layer was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (cyclohexane:ethyl acetate 40:60) to yield 9-hydroxy-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester as a white solid (0.84 g).
Name
(9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester
Quantity
4.2 g
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reactant
Reaction Step One
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0.78 g
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reactant
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172 mL
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solvent
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0.2 g
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reactant
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0.34 g
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 240 parts of urea, 778 parts of benzyl alcohol and 11 parts of a cation exchanger which is commercially available under the registered name Amberlyst 15 and, having been treated in accordance with Example (1 a), contains nickel, is heated to the reflux temperature (131° C.) in a stirred vessel. In the course of 6 hours, the reflux temperature rises to 149° C. The reaction mixture is then heated at 149°-150° C. for a further 2 hours. After filtering off the exchanger, excess benzyl alcohol is removed by distillation under reduced pressure. 586 parts of benzyl carbamate are obtained. This corresponds to a yield of 97% of theory, based on urea. Benzyl carbamate boils at 116°-118° C. under from 0.3 to 0.4 mm Hg. Melting point= 75°-76° C. On distillation, a residue of 1% by weight is left.
[Compound]
Name
240
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0 (± 1) mol
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Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of carboxylic acid 20 (1.88 g, 9.58 mmol) and triethylamine (1.65 mL, 1.26 g, 12.5 mmol) in acetone (30 mL) at 0° C. was added ethyl chloroformate (0.92 mL, 1.0 g, 9.6 mmol) dropwise over several minutes. After the addition was complete the solution was stirred for 1 hour at 0° C. A solution of sodium azide (1.87 g, 28.7 mmol) in water (30 mL) was added and the reaction mixture was stirred for an additional hour at 0° C. The solution was poured into ice water and the resulting mixture was extracted with ethyl acetate (4×50 mL). The combined organic extracts were washed sequentially with sodium bicarbonate and brine and then dried over sodium sulfate. Concentration gave a residue which was dissolved in dry benzene (50 mL) and heated under reflux for 1.5 hours. Benzyl alcohol (2.07 g, 19 mmol) was added and heating under reflux was continued for an additional 2.5 hours. Concentration gave a pale yellow oil which was crystallized from Et2O/hexane to give the title compound 21(2.1 g, 73%) as colorless crystals: mp 73°-76° C.
[Compound]
Name
carboxylic acid
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
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reactant
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0.92 mL
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reactant
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30 mL
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solvent
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1.87 g
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reactant
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Quantity
30 mL
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solvent
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
2.07 g
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
73%

Synthesis routes and methods V

Procedure details

A sample of (1R,6S)-6-benzyloxycarbonylamino-cyclohex-3-enecarboxylic acid (72 g) was dissolved in CH2Cl2 (750 mL) prior to the addition of CDI (50.9 g). After 2.5 h water was added, and the solution was extracted with CH2Cl2. The combined organic layers were dried, filtered, and concentrated. The resulting material was dissolved in CH2Cl2 and ammonia gas was bubbled through the solution for 1.5 h. After stirring overnight, the majority of the solvent was removed and Et2O was added. The product precipitated as a white solid and was collected to give (1R,6S)-6-carbamoylcyclohex-3-enyl)carbamic acid benzyl ester (61.5 g). MS found: (M+H)+=275.3.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
50.9 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,860
Citations
PD Senter, WE Pearce… - The Journal of Organic …, 1990 - ACS Publications
… In summary, we have shown that ortho and para benzyl carbamate disulfides undergo reductive fragmentation and that the amine component of the carbamate is released in high yield. …
Number of citations: 102 pubs.acs.org
SSB Solanki, RN Perumal, T Suthan… - Journal of Crystal …, 2015 - Elsevier
… Benzyl carbamate single crystal is grown by a solution and vertical Bridgman technique for … the crystalline perfection of the grown benzyl carbamate crystal. Fourier Transforms Infrared …
Number of citations: 9 www.sciencedirect.com
CG Carolan, GP Dillon, D Khan, SA Ryder… - Journal of medicinal …, 2010 - ACS Publications
… Isosorbide-2-benzyl carbamate-5-benzoate is a highly potent and selective BuChE inhibitor. … design, we have produced isosorbide-2-benzyl carbamate-5-salicylate, an inhibitor of high …
Number of citations: 66 pubs.acs.org
AE Martell, RM HERBST - The Journal of Organic Chemistry, 1941 - ACS Publications
… of benzyl carbamate with aldehydes and alpha keto acids was undertaken. Benzyl carbamate … In all cases one mole of aldehyde reacted with two moles of benzyl carbamate. No attempt …
Number of citations: 37 pubs.acs.org
GS Reddy - scholar.archive.org
… chemistry protocols or using easily accessible reagents, here we reporting an extremely simple but mild and convenient procedure for Transcarbamation by using Benzyl carbamate …
Number of citations: 0 scholar.archive.org
EA Papageorgiou, MJ Gaunt, J Yu, JB Spencer - Organic Letters, 2000 - ACS Publications
… Here we report the extension of this methodology to the protection of the amine functional group and the development of novel benzyl carbamate derivatives that can be sequentially …
Number of citations: 46 pubs.acs.org
A Hauschild, U Trefzer, C Garbe, KC Kaehler… - Melanoma …, 2008 - journals.lww.com
Systemic treatment of metastatic melanoma is of low efficacy, and new therapeutic strategies are needed. Histone deacetylase inhibitors are supposed to restore the expression of tumor …
Number of citations: 102 journals.lww.com
GD Simone, S MariaáMonti - Chemical Communications, 2018 - pubs.rsc.org
… of benzyl carbamate 1 with … benzyl carbamate (theoretical pK a = 13.4) and benzenesulfonamide (theoretical pK a = 10.1) nitrogens and thus to the less propensity of benzyl …
Number of citations: 21 pubs.rsc.org
P Phukan, D Kataki, P Chakraborty - Tetrahedron Letters, 2006 - Elsevier
… Thereafter the reaction was carried out by varying the amount of acetophenone and benzyl carbamate. Interestingly, the results were better with less benzyl carbamate. The …
Number of citations: 53 www.sciencedirect.com
TR Lewis Jr, FR Butler, AE Martell - The Journal of Organic …, 1945 - ACS Publications
… This work extends the benzyl carbamate condensation to a number of aromatic aldehydes not … In each case one mole of aldehyde condensed with two moles of benzyl carbamate and …
Number of citations: 7 pubs.acs.org

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